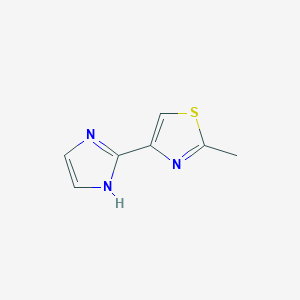
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes. For example, the compound has been shown to inhibit the growth of various bacterial and fungal strains by targeting the cell wall synthesis and membrane integrity.
Efectos Bioquímicos Y Fisiológicos
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound possesses significant antioxidant and anti-inflammatory properties. Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole in lab experiments is its high purity and stability. Additionally, the compound is readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole. One of the most promising directions is in the development of new antimicrobial and antifungal agents based on the structure of this compound. Additionally, the compound's potential use as a fluorescent probe for metal ion detection in biological systems warrants further investigation. Finally, the compound's potential use as an anticancer agent requires further in vivo studies to assess its efficacy and safety.
Conclusion:
In conclusion, 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is a heterocyclic compound that has significant potential in various fields of scientific research. Its diverse biological activities and relative ease of synthesis make it an attractive target for further investigation. However, further studies are required to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 1,2-diaminobenzene in the presence of a dehydrating agent. Another method involves the reaction of 2-methyl-4-thiocyanato-1,3-thiazole with 1,2-diaminobenzene in the presence of a base. Both methods yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to possess significant antimicrobial, antifungal, and anticancer properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
127942-32-9 |
|---|---|
Nombre del producto |
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole |
Fórmula molecular |
C7H7N3S |
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-10-6(4-11-5)7-8-2-3-9-7/h2-4H,1H3,(H,8,9) |
Clave InChI |
QDNKHSKAIOANDS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=NC=CN2 |
SMILES canónico |
CC1=NC(=CS1)C2=NC=CN2 |
Sinónimos |
4-(1H-IMIDAZOL-2-YL)-2-METHYL-THIAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



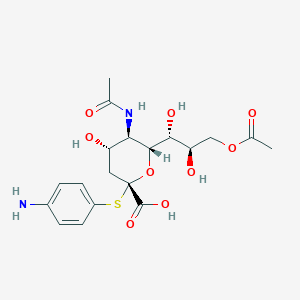
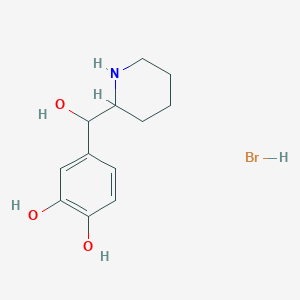
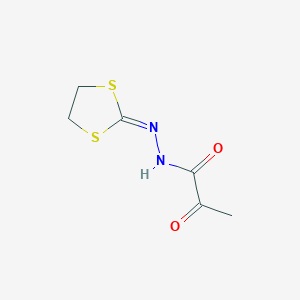

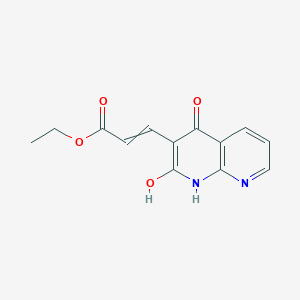
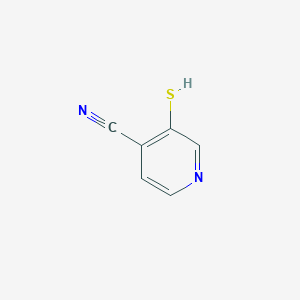

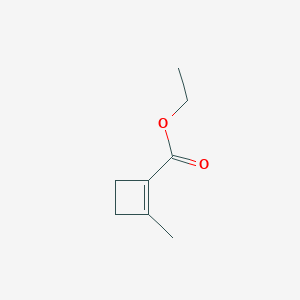
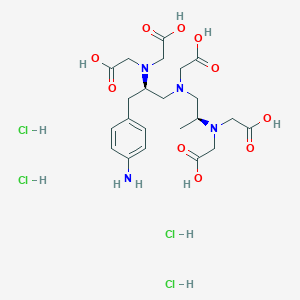
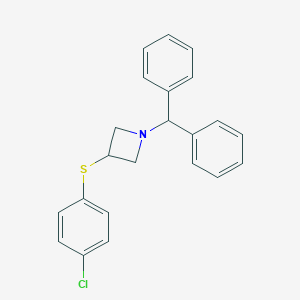

![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
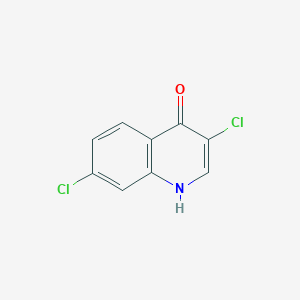
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)